molecular formula C14H11ClO3 B2695573 Methyl 2-(4-chlorophenoxy)benzoate CAS No. 25958-83-2

Methyl 2-(4-chlorophenoxy)benzoate

Cat. No.: B2695573
CAS No.: 25958-83-2
M. Wt: 262.69
InChI Key: OUVKOVVKGJACCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenoxy)benzoate can be synthesized through the esterification of 2-(4-chlorophenoxy)benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Methyl 2-(4-chlorophenoxy)benzoate exerts its herbicidal effects by inhibiting the synthesis of essential amino acids in plants. It targets the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. By inhibiting ALS, the compound disrupts protein synthesis, leading to stunted growth and eventual death of the weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chlorophenoxy)benzoate is unique due to its specific molecular structure, which allows it to be effective against a broad spectrum of weeds while being relatively safe for crops like soybeans, cotton, and corn. Its selective action and lower toxicity to non-target plants make it a preferred choice in agricultural practices.

Properties

IUPAC Name

methyl 2-(4-chlorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVKOVVKGJACCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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